![molecular formula C7H7Br2NO B7722767 2-(Bromoacetyl)pyridinium bromide](/img/structure/B7722767.png)
2-(Bromoacetyl)pyridinium bromide
Overview
Description
2-(Bromoacetyl)pyridinium bromide is a useful research compound. Its molecular formula is C7H7Br2NO and its molecular weight is 280.94 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthetic Chemistry:
- Synthesis of Heterocycles: 2-(Bromoacetyl)pyridinium bromide has been used in synthesizing various benzofuran-based heterocycles, which possess anticonvulsant and anti-inflammatory activities. It has reacted with activated alkenes and acetylenes to yield indolizine derivatives and with other reagents to form polysubstituted aniline derivatives and 4,5-dihydrothiophenes (Dawood et al., 2006).
- Preparation of Ionic Liquids: Substituted pyridinium bromides, prepared using this compound, have shown excellent catalytic response in the preparation of β-amino carbonyl derivatives. These compounds possess significant potential in pharmacogenomics and molecular simulations for therapeutic approaches and cancer prevention (Tamilarasan et al., 2023).
Materials Science:
- Corrosion Inhibition: A molecule synthesized from this compound, N-cetyl-3-(2-methoxycarbonylvinyl)pyridinium bromide, has shown a significant inhibition efficiency for steel protection. Its application increases charge transfer resistance and activation energy of metal corrosion, indicating its potential as a corrosion inhibitor (Xia et al., 2015).
- Polymer Science: In the realm of polymer science, this compound has been involved in the synthesis of hyperbranched polyelectrolytes, demonstrating its utility in creating complex polymer structures with potential applications in various fields (Monmoton et al., 2008).
Pharmacology and Biomedical Research:
- Antimicrobial Evaluation: Compounds derived from this compound have been synthesized and evaluated for their antimicrobial activities. Some of these compounds have been found to possess significant antimicrobial properties, indicating their potential as therapeutic agents (Gomha & Dawood, 2014).
- Cytotoxicity Studies: Derivatives synthesized from this compound have been screened for in vitro anticancer activity against various human cancer cell lines. Some derivatives exhibited significant cytotoxic effects, suggesting their potential in cancer treatment (Mohareb & MegallyAbdo, 2015).
properties
IUPAC Name |
2-bromo-1-pyridin-1-ium-2-ylethanone;bromide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO.BrH/c8-5-7(10)6-3-1-2-4-9-6;/h1-4H,5H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKVUGZUYJUSKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[NH+]C(=C1)C(=O)CBr.[Br-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.94 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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